molecular formula C19H24N2O5S B6543215 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060263-62-8

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543215
CAS No.: 1060263-62-8
M. Wt: 392.5 g/mol
InChI Key: BSYFBPBBSBAAAR-UHFFFAOYSA-N
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Description

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a methoxy and a methyl group. The compound also contains an acetamide group linked to a methoxyethyl chain. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Acylation Reaction: : The sulfonamide intermediate is then subjected to an acylation reaction with 2-methoxyethylamine. This step involves the use of acetic anhydride or acetyl chloride as the acylating agent, resulting in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methylbenzenamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents on the phenyl ring.

    Sulfadiazine: Contains a pyrimidine ring instead of the methoxyethyl chain.

    Sulfapyridine: Features a pyridine ring in place of the methoxyethyl chain.

Uniqueness

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both methoxy and methyl groups on the phenyl ring, along with the methoxyethyl chain, differentiates it from other sulfonamides and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-12-17(8-9-18(14)26-3)27(23,24)21-16-6-4-15(5-7-16)13-19(22)20-10-11-25-2/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFBPBBSBAAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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